molecular formula C20H20ClF3N4O2 B3035878 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(4-methoxyphenyl)methylene]-4-piperidinecarbohydrazide CAS No. 338761-38-9

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(4-methoxyphenyl)methylene]-4-piperidinecarbohydrazide

Cat. No.: B3035878
CAS No.: 338761-38-9
M. Wt: 440.8 g/mol
InChI Key: AFJYDUKUWVQRMW-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(4-methoxyphenyl)methylene]-4-piperidinecarbohydrazide is a heterocyclic carbohydrazide derivative featuring:

  • A 3-chloro-5-(trifluoromethyl)pyridinyl moiety, which enhances lipophilicity and metabolic stability.
  • A piperidinecarbohydrazide backbone, enabling hydrogen bonding and conformational flexibility.
  • A 4-methoxyphenyl substituent, contributing to π-π stacking interactions and solubility modulation.

This compound belongs to a class of molecules explored for enzyme inhibition and antimicrobial applications due to their structural mimicry of natural substrates .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(4-methoxyphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N4O2/c1-30-16-4-2-13(3-5-16)11-26-27-19(29)14-6-8-28(9-7-14)18-17(21)10-15(12-25-18)20(22,23)24/h2-5,10-12,14H,6-9H2,1H3,(H,27,29)/b26-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJYDUKUWVQRMW-KBKYJPHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(4-methoxyphenyl)methylene]-4-piperidinecarbohydrazide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Its structural characteristics suggest applications in various therapeutic areas, particularly in the modulation of biological pathways.

Chemical Structure and Properties

The chemical formula for this compound is C19H17ClF3N4OC_{19}H_{17}ClF_3N_4O. It features a complex structure with multiple functional groups, including a piperidine ring, a pyridine moiety, and a hydrazone linkage. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

Structural Formula

1 3 chloro 5 trifluoromethyl 2 pyridinyl N 4 methoxyphenyl methylene 4 piperidinecarbohydrazide\text{1 3 chloro 5 trifluoromethyl 2 pyridinyl N 4 methoxyphenyl methylene 4 piperidinecarbohydrazide}

Key Properties

PropertyValue
Molecular Weight392.81 g/mol
Melting PointNot available
SolubilityVariable (depends on solvent)
LogPEstimated to be high due to lipophilicity

Antimicrobial Activity

Research indicates that compounds with structural similarities to this hydrazone derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyridine and piperidine structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer activity. The presence of the hydrazone linkage is known to enhance cytotoxicity against cancer cell lines by inducing apoptosis. For example, derivatives have been tested against HeLa and MCF-7 cell lines, showing promising results in reducing cell viability at micromolar concentrations.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. Preliminary data suggest that it may act as an inhibitor of certain kinases and proteases, which are critical in cancer progression and metastasis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial properties of related compounds against a panel of pathogens. Results indicated that modifications to the piperidine ring significantly enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Assay : An experiment involving the treatment of cancer cell lines with varying concentrations of the compound revealed IC50 values indicating potent anticancer effects. The study highlighted the importance of substituent groups in modulating biological activity .
  • Mechanistic Insights : Research focusing on enzyme inhibition demonstrated that the compound effectively reduced the activity of target enzymes involved in tumor growth, suggesting a potential pathway for therapeutic intervention .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent for various conditions:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. The trifluoromethyl group is known to enhance biological activity and lipophilicity, potentially improving the compound's efficacy against cancer cells .
  • Neurological Disorders : Given its structure, it may interact with neurotransmitter systems, making it a candidate for further exploration in treating conditions such as depression or anxiety. The piperidine moiety is often associated with neuroactive compounds .

Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound allow for extensive SAR studies. Researchers can modify different parts of the molecule to evaluate changes in biological activity, which is crucial for optimizing drug candidates.

Synthesis and Development

The synthesis of this compound involves multiple steps, allowing researchers to explore various synthetic pathways that could lead to novel derivatives with enhanced properties. The ease of modification at the hydrazone linkage provides a versatile platform for developing new compounds .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Neuropharmacological Effects

In another study focusing on neurological applications, researchers found that modifications to the piperidine ring improved binding affinity to serotonin receptors, suggesting potential use as an antidepressant. Behavioral assays in animal models showed promising results in reducing anxiety-like behavior .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in cancer cell lines
NeuropharmacologyImproved binding to serotonin receptors
Structure ModificationsEnhanced lipophilicity with trifluoromethyl group

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name (IUPAC) Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Piperidinecarbohydrazide 3-chloro-5-(trifluoromethyl)pyridinyl; 4-methoxyphenyl ~457.8 (calculated) Hydrazide, Trifluoromethyl, Chloropyridine
ML267 Piperazine-1-carbothioamide 3-chloro-5-(trifluoromethyl)pyridinyl; 4-methoxypyridinyl 469.8 Carbothioamide, Trifluoromethyl
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Piperazine-1-carboxamide 3-chloro-5-(trifluoromethyl)pyridinyl; 3-(trifluoromethyl)phenyl 455.8 Carboxamide, Dual Trifluoromethyl
N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide Pyrrolidinone-carbohydrazide 4-methoxyphenyl; pyridinyl ~385.4 (calculated) Hydrazide, Methoxyphenyl

Key Observations :

  • The trifluoromethyl group and chloropyridine are conserved in ML267 and the target compound, suggesting shared roles in target binding (e.g., bacterial enzyme inhibition) .
  • Piperidine vs. Piperazine : The target compound’s piperidine ring may confer distinct conformational preferences compared to piperazine-based analogs, affecting pharmacokinetics .
  • Hydrazide vs.

Critical Insights :

  • ML267’s Efficacy : The carbothioamide group in ML267 enhances target affinity compared to the target compound’s hydrazide, as sulfur’s polarizability improves van der Waals interactions .
  • Methoxy vs. Trifluoromethyl Phenyl : The target compound’s 4-methoxyphenyl group may improve solubility relative to ML267’s 4-methoxypyridinyl, but reduce potency due to weaker electron-withdrawing effects .

Limitations of Structural Similarity Predictions

While computational metrics like Tanimoto/Dice indices (based on MACCS or Morgan fingerprints) are used to quantify molecular similarity , they may fail to predict bioactivity due to:

  • Information loss in structural representation (e.g., ignoring stereoelectronic effects) .
  • Bioisosteric replacements (e.g., -CF₃ vs. -OCH₃) altering target engagement despite similar topology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(4-methoxyphenyl)methylene]-4-piperidinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(4-methoxyphenyl)methylene]-4-piperidinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.